molecular formula C7H10ClN3 B3170346 (2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine CAS No. 942492-65-1

(2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine

Cat. No.: B3170346
CAS No.: 942492-65-1
M. Wt: 171.63 g/mol
InChI Key: UNWDAUKWILZJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine: is a chemical compound with a pyrimidine ring structure substituted with a chlorine atom at the 2-position, a methyl group at the 5-position, and an ethylamine group at the 4-position

Scientific Research Applications

(2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

    Medicine: The compound is of interest in medicinal chemistry for the development of new pharmaceuticals and therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-methylpyrimidine and ethylamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

    Catalysts and Reagents: Catalysts and reagents such as bases or acids may be used to facilitate the reaction and improve the efficiency of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The process may also include purification steps such as crystallization or distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Condensation Reactions: The ethylamine group can participate in condensation reactions with other compounds, forming new chemical bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols may be used.

    Oxidizing Agents: For oxidation reactions, agents such as hydrogen peroxide or potassium permanganate may be employed.

    Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride may be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of (2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine include:

  • (2-Chloro-5-methyl-pyrimidin-4-yl)-dimethyl-amine
  • (2-Chloro-5-methyl-pyrimidin-4-yl)-isopropyl-amine
  • (2-Chloro-5-methyl-pyrimidin-4-yl)-cyclopropyl-amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethylamine group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-ethyl-5-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-3-9-6-5(2)4-10-7(8)11-6/h4H,3H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWDAUKWILZJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001265087
Record name 2-Chloro-N-ethyl-5-methyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942492-65-1
Record name 2-Chloro-N-ethyl-5-methyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942492-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-ethyl-5-methyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine
Reactant of Route 2
Reactant of Route 2
(2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine
Reactant of Route 3
Reactant of Route 3
(2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine
Reactant of Route 4
Reactant of Route 4
(2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine
Reactant of Route 5
Reactant of Route 5
(2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine
Reactant of Route 6
Reactant of Route 6
(2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.